molecular formula C10H17NO4 B2515458 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid CAS No. 2248172-78-1

1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

Cat. No. B2515458
CAS RN: 2248172-78-1
M. Wt: 215.249
InChI Key: RXKRXJDIUQZTOU-XGAOUMNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid, also known as Boc-cyclobutane amino acid, is a synthetic amino acid that is widely used in scientific research. It is a derivative of cyclobutane amino acid, which is a rare type of amino acid found in nature. Boc-cyclobutane amino acid has a unique chemical structure that makes it an ideal tool for studying protein structure and function.

Mechanism of Action

1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid does not have a specific mechanism of action. Instead, its effects depend on the context in which it is used. For example, when incorporated into a peptide or protein, it can affect its conformation, stability, and biological activity.
Biochemical and Physiological Effects:
1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid has been shown to have a wide range of biochemical and physiological effects. For example, it can affect the stability of proteins and peptides, the binding affinity of ligands, and the biological activity of enzymes. 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid can also be used to introduce conformational constraints into peptides and proteins, which can help to stabilize their structures and enhance their biological activity.

Advantages and Limitations for Lab Experiments

1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid has several advantages for lab experiments. It is easy to synthesize and can be incorporated into peptides and proteins using standard peptide synthesis techniques. 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid can also be used to introduce conformational constraints into peptides and proteins, which can help to stabilize their structures and enhance their biological activity.
However, there are also some limitations to using 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid in lab experiments. For example, it can be difficult to incorporate into certain peptides and proteins, and its effects can be difficult to predict. Additionally, 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid is relatively expensive compared to other amino acids, which can limit its use in some labs.

Future Directions

There are several future directions for research on 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid. One possible direction is to explore its use in drug discovery and development. 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid has already been used to develop several peptide and protein-based drugs, but there is still a lot of potential for new drug candidates.
Another possible direction is to explore its use in materials science. 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid has unique chemical properties that make it an ideal building block for designing new materials with specific properties and functions.
Overall, 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid is a versatile and valuable tool for scientific research. Its unique chemical structure and properties make it an ideal building block for synthesizing peptides and proteins with unique properties, and its potential applications in drug discovery and materials science make it an exciting area of research for the future.

Synthesis Methods

1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the amino acid is attached to a solid support and then the peptide chain is elongated step by step. In solution-phase peptide synthesis, the amino acid is dissolved in a solvent and then the peptide bond is formed using a coupling reagent.

Scientific Research Applications

1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid is widely used in scientific research for studying protein structure and function. It is often used as a building block for synthesizing peptides and proteins with unique properties. 1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acidane amino acid can also be used to introduce conformational constraints into peptides and proteins, which can help to stabilize their structures and enhance their biological activity.

properties

IUPAC Name

1-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-7(12)6-4-10(11,5-6)8(13)14/h6H,4-5,11H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKRXJDIUQZTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid

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